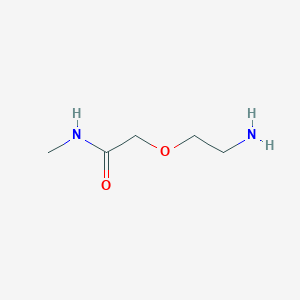

2-(2-aminoethoxy)-N-methylacetamide

Description

Overview of Chemical Structures Featuring Ether and Amide Linkages

Ether and amide linkages are fundamental building blocks in a vast array of organic compounds. Ethers (R-O-R′) are defined by an oxygen atom connected to two alkyl or aryl groups. quizlet.com They are structurally similar to water and alcohols but lack the O-H bond, which means they cannot act as hydrogen bond donors. britannica.com However, the oxygen atom's lone pairs of electrons allow ethers to act as hydrogen bond acceptors, contributing to their utility as solvents for a wide range of organic and inorganic substances. britannica.com

Significance of Aminoethoxy- and N-Methylacetamide Moieties in Molecular Design

The aminoethoxy moiety, which consists of an amino group connected to an ethoxy group, is a valuable component in molecular design, particularly in the development of pharmaceuticals. The primary amine provides a site for hydrogen bonding and potential salt formation, which can influence a molecule's solubility and interactions with biological targets. Amino acids and their derivatives, including structures containing amino groups, are frequently found in blockbuster drugs. nih.gov

The N-methylacetamide group is also a significant structural feature. N-methylacetamide itself is a simple amide that has been studied as a model for the peptide bond in proteins. aip.org Its ability to form hydrogen-bonded chains is a key characteristic. aip.org The presence of the methyl group on the nitrogen can influence the molecule's conformation and metabolic stability. The N-methylacetamide moiety is used as an intermediate in the production of various chemicals and as a solvent in electrochemistry. wikipedia.org

Current Academic Research Trends Involving 2-(2-aminoethoxy)-N-methylacetamide and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, research on related structures provides insights into its potential areas of interest. The combination of ether, amine, and amide functionalities suggests its relevance in fields such as medicinal chemistry, materials science, and organic synthesis.

Research often focuses on synthesizing and characterizing molecules with similar functional group constellations to explore their biological activities or material properties. For instance, the development of small-molecule drugs frequently incorporates amino acid-like structures to optimize their efficacy and safety profiles. nih.gov Furthermore, amides like N,N-dimethylformamide and N,N-dimethylacetamide are versatile reagents in organic synthesis, highlighting the reactivity of the amide group. mdpi.com

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| N-Methylacetamide | C3H7NO | 73.095 | Amide, model for peptide bond. wikipedia.orgnih.gov |

| Diethyl Ether | C4H10O | 74.12 | Simple ether, common solvent. britannica.com |

| 2-Amino-N-methylacetamide | C3H8N2O | Not specified | Contains primary amine and amide. sigmaaldrich.com |

| 2-amino-N-methoxy-N-methylacetamide hydrochloride | C4H11ClN2O2 | Not specified | Contains amine, amide, and methoxy (B1213986) group. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-(2-aminoethoxy)-N-methylacetamide |

InChI |

InChI=1S/C5H12N2O2/c1-7-5(8)4-9-3-2-6/h2-4,6H2,1H3,(H,7,8) |

InChI Key |

YERHKSJQDNTIDQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)COCCN |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Aminoethoxy N Methylacetamide and Its Derivatives

Established Synthetic Routes to 2-(2-aminoethoxy)-N-methylacetamide

Strategies Utilizing 2-(2-Aminoethoxy)ethanol (B1664899) as a Key Precursor

A primary and versatile precursor for the synthesis of this compound is 2-(2-aminoethoxy)ethanol. This bifunctional molecule contains both a primary amine and a primary alcohol, necessitating strategic protection to achieve selective functionalization. The synthesis of 2-(2-aminoethoxy)ethanol itself is typically accomplished through the amination of diethylene glycol (DEG) with ammonia. chemicalbook.comgoogle.com The reaction conditions, including temperature, pressure, and the choice of catalyst, are crucial in determining the ratio of 2-(2-aminoethoxy)ethanol to the common byproduct, morpholine (B109124). chemicalbook.comgoogle.com

Catalysts for this amination process often consist of metals or metal oxides, such as cobalt oxide, supported on materials like kieselguhr, silica, or alumina. chemicalbook.comgoogle.com By carefully controlling reaction parameters, such as carrying out the reaction in a continuous mode under a hydrogen atmosphere at temperatures between 150°C and 250°C and pressures of 10 to 20 Bar, a higher ratio of 2-(2-aminoethoxy)ethanol to morpholine can be achieved. google.com

| Catalyst | Support | Temperature (°C) | Pressure (Bar) | 2AEE:Morpholine Ratio |

| Cobalt Oxide | Kieselguhr | 210 | 14 | 3.1 |

| Cobalt Oxide | Kieselguhr | 210 | 14 | 3.8 |

| Iron (with optional Cobalt) | - | 240 | 200 | 2.4 (under H2) |

| Dual Nickel-based | Alumina | 150-300 | 13.8-345 | 0.09-0.67 |

Once 2-(2-aminoethoxy)ethanol is obtained, the subsequent steps involve the selective modification of its amine and alcohol functionalities to build the final this compound structure.

Formation of the N-Methylacetamide Functionality (e.g., from Chloroacetyl Chloride and Amine Derivatives)

The N-methylacetamide portion of the target molecule is typically constructed through the acylation of an amine with a suitable acetylating agent. A common and efficient method involves the reaction of chloroacetyl chloride with methylamine (B109427). guidechem.com This reaction is often performed at low temperatures, such as -20°C, in an aqueous solution of methylamine to yield 2-chloro-N-methylacetamide. guidechem.com The resulting chloroacetamide can then react with the protected aminoethoxy portion of the molecule.

Several protocols for the synthesis of 2-chloro-N-methylacetamide have been reported with varying yields and conditions. guidechem.com For instance, adding chloroacetyl chloride to a 40% aqueous methylamine solution at -20°C can result in an 88.9% yield of the desired product. guidechem.com Alternative methods involve using methylamine hydrochloride and a base like sodium hydroxide (B78521) in a two-phase system with a solvent such as dichloromethane. guidechem.com

| Reactants | Solvent | Temperature (°C) | Yield (%) |

| Chloroacetyl chloride, 40% aq. Methylamine | Water | -20 | 88.9 |

| Chloroacetyl chloride, Methylamine HCl, NaOH | Dichloromethane/Water | 0 to <5 | 98.5 (conversion) |

| Chloroacetyl chloride, 25-30% aq. Methylamine | Water | -20 to room temp | 48 |

The formation of the amide bond can also be achieved using other acylating agents and coupling reagents, a common practice in peptide synthesis and other areas of organic chemistry. sphinxsai.com

Role of Protecting Groups in Amines and Alcohols during Synthesis

Given the presence of both a primary amine and a primary alcohol in the key precursor, 2-(2-aminoethoxy)ethanol, the use of protecting groups is essential for selective synthesis. libretexts.orgorganic-chemistry.orgpressbooks.pub Protecting groups are temporary modifications of a functional group to prevent it from reacting while chemical transformations are carried out elsewhere in the molecule. organic-chemistry.orgpressbooks.pub

For the amino group, common protecting groups include the benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) groups. libretexts.org These are typically introduced by reacting the amine with the corresponding acyl chloride or azide. The Cbz group can be removed by catalytic hydrogenation, while the Boc group is readily cleaved under mild acidic conditions. libretexts.org Another protecting group, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, is notable for its removal under basic conditions, offering an orthogonal protection strategy. organic-chemistry.org

The hydroxyl group of 2-(2-aminoethoxy)ethanol can be protected using various ether-forming or ester-forming reactions. For instance, in the synthesis of related compounds, the hydroxyl group has been alkylated after protection of the amine. google.com The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. pressbooks.pub For example, acetals are stable under basic conditions and are easily removed by acidic hydrolysis, making them suitable for protecting aldehydes and ketones. pressbooks.pub

The strategic application and removal of these protecting groups allow for the stepwise construction of the this compound molecule, ensuring that the desired bonds are formed at the correct positions.

Advanced Synthetic Approaches for Analogues and Functionally Related Compounds

Cyclization Reactions in the Synthesis of Related Macrocyclic Amine Derivatives

The aminoethoxy structural motif is a valuable building block in the synthesis of more complex molecules, including macrocyclic amine derivatives. Cyclization reactions are employed to create these large-ring structures, which are of interest in various fields of chemistry. The synthesis of such macrocycles often involves the reaction of a di-functionalized aminoethoxy-containing precursor with another molecule to close the ring.

Solid-Phase Synthesis Techniques for Oligonucleotide Modifiers and Linkers Based on Aminoethoxy Structures

Solid-phase synthesis is a powerful technique for the automated and efficient production of oligonucleotides. atdbio.comwikipedia.orgbiotage.com Aminoethoxy-based structures, including derivatives of 2-(2-aminoethoxy)ethanol, are utilized as modifiers and linkers in solid-phase oligonucleotide synthesis. researchgate.netnih.gov These modifiers can be attached to the 5'-terminus of an oligonucleotide to introduce a primary amino group, which can then be further derivatized with probes like fluorescent dyes or biotin. nih.gov

The synthesis of these amino-modifiers often involves protecting the amino group of a precursor like 2-(2-aminoethoxy)ethanol with a group such as monomethoxytrityl (MMT) or 2-(p-biphenyl)-2-propyloxycarbonyl (Bpoc). researchgate.net The protected amino-modifier is then converted to a phosphoramidite, which is the reactive species used in automated solid-phase synthesizers. biotage.comresearchgate.net The use of solid supports, such as controlled pore glass (CPG) or polystyrene, allows for the stepwise assembly of the oligonucleotide chain, with excess reagents and byproducts being easily washed away after each coupling step. atdbio.combiotage.com

The development of novel linkers and modifiers is an active area of research, aiming to create oligonucleotide conjugates with enhanced properties for various applications in molecular biology and medicine.

Regioselective and Stereoselective Syntheses

The principles of regioselectivity and stereoselectivity are crucial in the synthesis of complex molecules, including derivatives of this compound. While specific documented syntheses applying these principles directly to this compound are not widely available, the broader field of organic synthesis offers relevant examples that could be adapted.

Regioselectivity refers to the preferential reaction at one of two or more possible reactive sites. For instance, in the synthesis of substituted 2-methyl-2H-indazoles, regioselectivity is a significant challenge. The alkylation of indazoles can result in a mixture of N-1 and N-2 alkylated products. Researchers have found that the choice of the alkylating agent is critical in directing the reaction to the desired nitrogen. researchgate.net For example, using 2-(trimethylsilyl)ethoxymethyl (SEM) chloride under specific conditions allows for the regioselective protection of the N-2 position of indazoles. researchgate.net This protected intermediate can then undergo further reactions at the C-3 position before the SEM group is removed. researchgate.net This strategy of using a directing group could theoretically be applied to derivatives of this compound to control reactions at specific locations within the molecule.

Stereoselectivity , the preferential formation of one stereoisomer over another, is paramount when synthesizing chiral molecules. Asymmetric synthesis aims to produce a single enantiomer or diastereomer. A common strategy involves using a chiral auxiliary or catalyst.

In the synthesis of fluorescent non-natural aromatic amino acids, asymmetric Michael additions have been employed. scispace.com For example, (S)-1-phenylethylamine can serve as both a source of the amine group and a stereoselectivity controller, leading to the formation of the desired stereoisomer with moderate to good yields. scispace.com Another approach involves the stereoselective synthesis of δ- and ε-amino ketone derivatives starting from N-tert-butanesulfinyl aldimines. nih.gov The addition of functionalized organolithium compounds to these chiral imines proceeds with a degree of diastereoselectivity, which is influenced by the specific reactants and conditions. nih.gov

Challenges and Optimizations in Synthetic Yield and Purity

The synthesis of this compound and its analogs, like many chemical syntheses, faces challenges related to achieving high yield and purity. These challenges can arise from various factors including side reactions, incomplete conversions, and difficulties in purification.

In peptide synthesis, which involves the formation of multiple amide bonds, similar challenges are encountered on a larger scale. The use of excess amino acids and coupling reagents is standard practice to maximize conversion at each step. researchgate.net However, this leads to a high process mass intensity (PMI), which is the ratio of the total mass of all input materials to the mass of the isolated product. researchgate.net Efforts to improve the sustainability of peptide synthesis focus on developing more efficient coupling agents and optimizing solvent use. researchgate.net

The synthesis of related acetamides also highlights potential difficulties. For example, the preparation of N-vinyl-N-methylacetamide via pyrolysis of N-(beta-acetoxyethyl)methylacetamide is known for low yields and impure products. google.com An alternative method involving the vinylation of N-methylacetamide with acetylene (B1199291) also results in modest yields of about 30%. google.com

Purification is another significant hurdle. In the synthesis of 2-(alkylamino)acetamides, the reaction of 2-bromoacetamide (B1266107) with various amines can produce good yields, but the final purity depends on effective purification techniques. researchgate.net Similarly, the synthesis of N-methoxy-N-methylacetamide involves a reaction followed by quenching with a saturated sodium bicarbonate solution and extraction with an organic solvent. chemicalbook.com The crude product often requires no further purification, but this is not always the case. chemicalbook.com

Optimization of reaction conditions is key to overcoming these challenges. For the synthesis of 2-(alkylamino)acetamides, researchers developed improved reaction conditions to achieve good yields ranging from 73-98%. researchgate.net This involved using potassium bicarbonate as a base and acetonitrile (B52724) as a solvent under reflux conditions. researchgate.net

Table 1: Synthetic Challenges and Optimization Strategies

| Challenge | Potential Optimization Strategy | Relevant Example |

|---|---|---|

| Low Yield | Optimization of reaction conditions (temperature, solvent, catalyst), use of more efficient reagents. | Improved synthesis of 2-(alkylamino)acetamides with yields of 73-98% by optimizing base and solvent. researchgate.net |

| Impure Product | Multi-step purification (e.g., distillation, chromatography), quenching of side reactions. | Synthesis of N-methylacetamide using fractional distillation to remove impurities. google.com |

| Side Reactions | Use of protecting groups, regioselective and stereoselective methods. | Regioselective protection of indazoles to prevent reaction at undesired sites. researchgate.net |

| High Process Mass Intensity (PMI) | Development of more atom-economical reagents, reducing the excess of reagents. | Efforts in peptide synthesis to find greener coupling agents and reduce solvent usage. researchgate.net |

Advanced Analytical Techniques for the Characterization of 2 2 Aminoethoxy N Methylacetamide

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen-1 and carbon-13), revealing how they are connected. For 2-(2-aminoethoxy)-N-methylacetamide, 1H and 13C NMR would confirm the presence and connectivity of the N-methyl group, the acetamide (B32628) backbone, and the aminoethoxy moiety.

In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the N-methyl protons, the methylene (B1212753) protons of the acetamide and ethoxy groups, and the protons of the primary amine. The chemical shifts (δ) are influenced by neighboring functional groups. For instance, the methylene protons adjacent to the ether oxygen (–O–CH₂–) would appear at a different shift than those adjacent to the primary amine (–CH₂–NH₂). The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would confirm the number of adjacent protons, thus piecing together the molecular skeleton. Two-dimensional NMR experiments, such as HSQC and TOCSY, can further confirm these assignments by showing correlations between protons and the carbons they are attached to, or between coupled protons within the same spin system. nih.gov

Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H (Amide) | ~7.5-8.5 | Broad Singlet |

| NH₂ (Amine) | ~2.5-3.5 | Broad Singlet |

| -O-CH₂-C=O | ~4.0 | Singlet |

| -O-CH₂-CH₂-NH₂ | ~3.7 | Triplet |

| -O-CH₂-CH₂-NH₂ | ~2.9 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analysis of structurally similar compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~170-175 |

| -O-CH₂-C=O | ~70-75 |

| -O-CH₂-CH₂-NH₂ | ~68-72 |

| -O-CH₂-CH₂-NH₂ | ~40-45 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These absorption frequencies are characteristic of the bond type and its environment.

For this compound, the IR spectrum would display key absorption bands confirming its structure. The presence of a secondary amide is indicated by a strong C=O (carbonyl) stretching vibration (Amide I band) and an N-H bending vibration (Amide II band). nih.govnih.gov The N-H bonds of both the primary amine and the secondary amide would also produce characteristic stretching vibrations. Furthermore, the C-O-C ether linkage and C-N bonds would show distinct stretches in the fingerprint region of the spectrum. researchgate.net

Characteristic IR Absorption Bands for this compound Data is based on typical frequency ranges for the specified functional groups. chemicalbook.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300-3500 | Medium, often broad |

| N-H (Amide) | Stretch | 3250-3350 | Medium |

| C=O (Amide I) | Stretch | 1630-1680 | Strong |

| N-H (Amide II) | Bend | 1510-1570 | Medium-Strong |

| C-O (Ether) | Stretch | 1050-1150 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of a compound's elemental formula. For this compound (C₅H₁₂N₂O₂), HRMS would provide a precise mass measurement that corresponds to its calculated monoisotopic mass of 132.0899. nih.gov

In addition to precise mass, tandem mass spectrometry (MS/MS) experiments reveal the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be confirmed. Likely fragmentation patterns for this compound would involve cleavage at the ether bond or the amide bond, providing structural confirmation. This technique is crucial for distinguishing between isomers and for identifying unknown compounds in complex mixtures. nih.gov

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. sielc.com In a typical reverse-phase HPLC (RP-HPLC) setup, the compound is passed through a column packed with a nonpolar stationary phase. A polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724), is used to elute the components. sielc.com

The purity of a sample is determined by the number of peaks in the resulting chromatogram; a single, sharp peak indicates a high degree of purity. The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification when compared against a standard curve. Coupling HPLC with a mass spectrometer (HPLC-MS) provides both separation and mass identification, offering a highly specific and sensitive analytical method. organomation.com For compounds with amine groups, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can enhance detection by fluorescence. thermofisher.com

Typical RP-HPLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | C18 (or similar reverse-phase) |

| Mobile Phase | Gradient of Water and Acetonitrile (MeCN), often with an additive like formic acid for MS compatibility. sielc.com |

| Detector | UV-Vis, Mass Spectrometry (MS), or Fluorescence (with derivatization) |

| Flow Rate | ~0.5-1.5 mL/min |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to its polarity and the presence of active hydrogen atoms in its amine and amide groups, this compound is not sufficiently volatile for direct GC analysis. chromforum.org

However, it can be analyzed by GC after a chemical derivatization step. This process converts the polar N-H groups into less polar, more volatile moieties. A common approach is silylation, using reagents such as N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replaces the active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. thermofisher.com The resulting derivative is more thermally stable and volatile, making it suitable for analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. analytice.com This approach is particularly useful for detecting trace amounts of the compound in complex matrices. researchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization involves reacting the target analyte with a reagent to form a new compound with properties more suitable for analysis by liquid chromatography-mass spectrometry (LC-MS/MS) or fluorescence detection (FLD). rsc.org For this compound, the primary aliphatic amine group is the principal target for derivatization, as the amide moiety is significantly less reactive under typical pre-column derivatization conditions. This process can enhance detectability, improve chromatographic retention and resolution, and increase the stability of the analyte. rsc.orgthermofisher.com

Pre-column derivatization is a widely accepted technique that modifies the analyte before its introduction into the HPLC system. thermofisher.com This approach is particularly advantageous for improving the detection of compounds that lack native UV absorbance or fluorescence. oup.com

For Fluorescence Detection (FLD): The primary amine of this compound can be tagged with a fluorophore, a molecule that emits light upon excitation, allowing for highly sensitive detection. thermofisher.com Several reagents are commonly used for this purpose:

o-Phthalaldehyde (OPA): In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly with primary amines at basic pH to form highly fluorescent isoindole derivatives. researchgate.net This reaction is often automated in the autosampler just before injection due to the limited stability of the derivatives. oup.comchromforum.org

9-Fluorenylmethyl-chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to form stable, fluorescent derivatives. thermofisher.comoup.comjascoinc.com It is a valuable alternative when the stability of OPA derivatives is a concern.

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with primary amines to produce intensely fluorescent and stable derivatives. rsc.orgresearchgate.net

For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): In LC-MS/MS, derivatization is employed not only to improve chromatographic properties but also to enhance ionization efficiency and provide specific fragmentation patterns for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). ddtjournal.com

Improving Ionization: Reagents can be designed to introduce a readily ionizable group, such as a quaternary amine with a permanent positive charge or a basic moiety that is easily protonated in the electrospray source. ddtjournal.comresearchgate.net

Controlling Fragmentation: The derivatizing agent can be chosen to produce a specific and intense product ion upon collision-induced dissociation (CID), which is ideal for sensitive and selective MRM analysis. ddtjournal.com

Common Reagents: Reagents like Dansyl Chloride are effective for both fluorescence and MS detection. ddtjournal.com Other specialized reagents, such as p-N,N,N-trimethylammonioanilyl N′-hydroxysuccinimidyl carbamate (B1207046) iodide (TAHS), are designed specifically to add a permanent positive charge for enhanced ESI-MS sensitivity. researchgate.netnih.gov

The amide group in this compound is generally unreactive under the mild conditions used for amine derivatization. Therefore, analytical strategies for this molecule focus almost exclusively on derivatizing the primary amino group.

Table 1: Common Pre-column Derivatization Reagents for the Primary Amine of this compound

| Reagent | Target Moiety | Detection Method | Key Advantages | Considerations |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence | Rapid reaction; high sensitivity. researchgate.net | Derivatives have limited stability, often requiring automated "just-in-time" derivatization. researchgate.netchromforum.org |

| 9-Fluorenylmethyl-chloroformate (FMOC-Cl) | Primary Amine | Fluorescence | Forms stable derivatives. thermofisher.com | Can react with secondary amines as well. jascoinc.com |

| Dansyl Chloride (DNS-Cl) | Primary Amine | Fluorescence, MS | Forms stable and intensely fluorescent derivatives; improves MS ionization. rsc.orgresearchgate.net | Reaction can be slower than OPA. |

| TAHS | Primary Amine | MS | Adds a permanent positive charge, significantly enhancing ESI-MS sensitivity. researchgate.netnih.gov | Primarily for MS detection, not fluorescence. |

Strategies for Improving Ionization Efficiency and Chromatographic Resolution

Beyond derivatization, several other strategies can be employed to enhance the analytical performance for a polar compound like this compound.

Improving Ionization Efficiency in ESI-MS: The goal is to maximize the formation of gas-phase ions from the analyte in the MS source.

Mobile Phase Optimization: The composition of the mobile phase is critical. chromatographyonline.com Using volatile additives like formic acid or acetic acid helps to lower the pH, ensuring the primary amine of the analyte is protonated ([M+H]+), which is essential for positive mode electrospray ionization. elementlabsolutions.comresearchgate.net The addition of ammonium (B1175870) salts, such as ammonium formate, can promote the formation of ammonium adducts ([M+NH4]+), which can sometimes provide a more stable and abundant signal than the protonated molecule. chromatographyonline.com

Solvent Composition: Increasing the percentage of organic solvent (like acetonitrile or methanol) required to elute the compound from the column generally leads to more efficient desolvation in the MS source and thus, a better signal. chromatographyonline.com Derivatization helps achieve this by making the analyte less polar.

MS Source Parameter Optimization: Fine-tuning the MS source settings, including the sprayer voltage, nebulizing gas flow, drying gas flow, and source temperature, is crucial for maximizing the signal for a specific compound. elementlabsolutions.comchromatographyonline.com

Improving Chromatographic Resolution: Good chromatographic resolution separates the analyte from matrix interferences, which is key for accurate quantification.

Derivatization: As previously mentioned, derivatization reduces the polarity of this compound, increasing its retention on common reversed-phase columns (e.g., C18) and moving it away from the void volume where many other polar interferences elute. rsc.orgresearchgate.net

Column Technology: Utilizing columns with smaller particles (sub-2 µm) or core-shell technology can significantly improve peak efficiency and resolution. researchgate.net

Mobile Phase pH: Using a basic mobile phase can sometimes improve peak shape for amines on columns designed to be stable at high pH. thermofisher.com

Table 2: Strategies for Enhanced Ionization and Resolution

| Strategy | Objective | Implementation |

| Mobile Phase Additives | Enhance Ionization | Add volatile acids (e.g., 0.1% formic acid) to promote protonation in positive ESI mode. researchgate.net Add ammonium salts to promote adduct formation. chromatographyonline.com |

| MS Source Optimization | Enhance Ionization | Optimize sprayer voltage, gas flows, and temperatures for the specific analyte. elementlabsolutions.comchromatographyonline.com |

| Chemical Derivatization | Improve Resolution & Ionization | React with reagents (e.g., DNS-Cl) to decrease polarity for better retention on reversed-phase columns and add an ionizable group. rsc.orgthermofisher.com |

| Advanced Column Technology | Improve Resolution | Use columns with core-shell or sub-2-micron particles to achieve sharper peaks and better separation. researchgate.net |

Stability Considerations of Derivatized Compounds

The success of a derivatization strategy hinges on the stability of the resulting product. An unstable derivative can lead to poor reproducibility and inaccurate quantification. researchgate.net

Reagent-Dependent Stability: The chemical nature of the derivatizing reagent dictates the stability of the product. OPA derivatives, for instance, are known for their instability, which necessitates precise control over reaction-to-injection time. researchgate.net In contrast, derivatives formed with reagents like Dansyl Chloride and FMOC-Cl are generally considered to be much more stable, allowing for batch processing and storage if needed. rsc.orgthermofisher.com

Optimizing Reaction Conditions: The conditions of the derivatization reaction, including pH, temperature, and reaction time, must be carefully optimized and controlled to ensure the reaction goes to completion and that the derivative remains stable. rsc.org For example, dabsylation reactions are typically performed under specific basic pH conditions to ensure product stability. rsc.org

Storage of Derivatives: If derivatized samples are not analyzed immediately, their storage conditions are critical. Storing extracts at low temperatures, such as 4 °C or -20 °C, can significantly prolong the stability of the derivatives. nih.gov Studies have shown that storing certain derivatized amino acids at -20 °C can maintain stability for up to 72 hours or longer. nih.gov

Table 3: Stability Characteristics of Common Amine Derivatives

| Derivative | Typical Stability | Common Practice for Analysis |

| OPA-derivatives | Low; prone to degradation. researchgate.net | Automated "just-in-time" pre-column derivatization immediately before injection. chromforum.org |

| FMOC-derivatives | Good stability. thermofisher.com | Can be prepared in batches; suitable for autosampler sequences. |

| Dansyl-derivatives | Good stability. rsc.org | Can be prepared in batches; stable under typical analytical conditions. |

Computational and Theoretical Investigations of 2 2 Aminoethoxy N Methylacetamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule, such as its stable conformations, electronic distribution, and reactivity, independent of environmental effects.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to determine optimized molecular geometries, vibrational frequencies, and the relative energies of different isomers. For amide-containing molecules like 2-(2-aminoethoxy)-N-methylacetamide, DFT calculations can elucidate the geometry of the crucial amide group.

Studies on N-methylacetamide (NMA), the core of the target molecule, reveal the existence of cis and trans conformers with respect to the C-N amide bond. DFT calculations have consistently shown that the trans conformer is the more stable form. researchgate.net The energy difference between these isomers is small, allowing for their coexistence in equilibrium. mdpi.com The optimized geometries predicted by DFT calculations for NMA isomers are in good agreement with experimental data. researchgate.net

For this compound, DFT would be used to:

Determine the rotational barriers around the C-O, C-C, and C-N bonds.

Calculate the relative energies of various conformers arising from the flexibility of the linker and the orientation of the amide and amine groups.

Table 1: Representative DFT-Calculated Structural Parameters for N-methylacetamide (NMA) Isomers Data inferred from typical DFT studies on NMA as a model for the amide portion of the target molecule.

| Parameter | trans-NMA | cis-NMA | Reference |

| Relative Energy (kcal/mol) | 0.00 | ~2.0 - 3.0 | mdpi.com |

| C=O Bond Length (Å) | ~1.23 | ~1.23 | researchgate.net |

| C-N Bond Length (Å) | ~1.38 | ~1.39 | researchgate.net |

| N-H Bond Length (Å) | ~1.01 | ~1.01 | researchgate.net |

| Dipole Moment (Debye) | ~3.8 | ~3.6 | chemrxiv.org |

The presence of both a primary amine (-NH2) and a secondary amide (-CONH-) group makes this compound capable of acting as both a hydrogen bond donor and acceptor. The amide N-H group and the amine N-H groups can donate hydrogen bonds, while the carbonyl oxygen (C=O), ether oxygen (-O-), and the nitrogen atoms can act as acceptors.

Theoretical studies on NMA in solution have provided significant insights into these interactions. nih.gov Simulations show that the vibrational frequencies of the amide group, particularly the amide I (mainly C=O stretch) and amide A (N-H stretch) modes, are highly sensitive to hydrogen bonding. rsc.orgthayashi.com The formation of hydrogen bonds typically leads to a red shift (lowering of frequency) in the N-H stretching vibration and a similar shift in the C=O stretching vibration. Computational models can predict these shifts and correlate them with the strength and geometry of the hydrogen bonds formed with solvent molecules or other interacting partners. researchgate.net In a condensed phase, these interactions lead to the formation of complex, fluctuating hydrogen-bond networks that dictate the molecule's solubility and dynamics. nih.govthayashi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and intermolecular interactions in a simulated environment (e.g., in solution).

The 2-(aminoethoxy) portion of the molecule acts as a flexible linker connecting the terminal amine and the N-methylacetamide group. MD simulations are the primary tool for exploring the vast conformational space available to such linkers. nih.govresearchgate.net These simulations reveal that linkers are not merely passive, flexible tethers; their dynamic motions can be crucial for biological or chemical function. nih.gov

An MD simulation of this compound in an aqueous solution would track:

The time-dependent changes in the end-to-end distance between the amine and amide groups.

The distribution of dihedral angles along the linker backbone, identifying preferred conformations.

The characteristic timescales of conformational changes, from rapid local fluctuations to slower, large-scale rearrangements. researchgate.netmdpi.com

The functional groups within this compound make it a potential chelating agent for metal ions or a ligand for biological receptors. The primary amine, ether oxygen, and carbonyl oxygen can act as coordination sites for metal ions. MD simulations, often combined with quantum mechanical calculations (QM/MM methods), can predict how the molecule would wrap around a metal ion to form a stable complex.

These simulations can be used to:

Identify Binding Pockets: Dock the molecule into the active site of a protein or receptor to find favorable binding poses.

Predict Binding Modes: Determine the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that stabilize the ligand-receptor complex.

Estimate Binding Affinity: Use methods like free energy perturbation or thermodynamic integration to calculate the free energy of binding, which is related to the binding affinity.

For instance, the interaction with transition metal ions could be modeled to understand the geometry and stability of the resulting coordination complexes. scispace.com

Thermodynamic and Kinetic Modeling of Processes Involving this compound

Computational modeling can provide quantitative data on the thermodynamics (e.g., free energy changes, ΔG) and kinetics (e.g., rate constants, activation energies) of processes such as conformational changes or binding events.

For the amide group, a key process is the cis-trans isomerization around the C-N bond. Ab initio and MD simulation studies on NMA have been used to construct the free energy profile along the isomerization pathway. fcien.edu.uy These models show how the solvent environment affects the energy barrier and the relative stability of the cis and trans states. Many-body polarization effects, which are captured in high-level ab initio MD, have a significant influence on the thermodynamics of this process. fcien.edu.uy

For the full this compound molecule, similar modeling could be applied to:

Calculate the free energy landscape of the entire molecule, revealing the most stable conformations and the energy barriers between them.

Model the kinetics of folding or unfolding of the flexible linker.

Determine the thermodynamic parameters (ΔH, TΔS) associated with the binding of the molecule to a target, providing insight into the driving forces of the interaction (e.g., enthalpy-driven vs. entropy-driven).

Table 2: Summary of Computational Methods and Their Applications

| Computational Method | Key Application | Information Obtained |

| Density Functional Theory (DFT) | Electronic Structure & Geometry | Bond lengths, bond angles, relative energies of isomers, electronic properties. |

| Molecular Dynamics (MD) | Conformational Dynamics & Interactions | Trajectories of atomic motion, conformational sampling, linker flexibility, solvent effects. |

| QM/MM (Quantum/Classical) | Binding and Reactivity in Complex Systems | Detailed analysis of interactions in a binding site (e.g., a protein active site). |

| Free Energy Calculations | Thermodynamics of Processes | Binding affinities, solvation free energies, potential of mean force for reactions or conformational changes. |

Roles and Applications of 2 2 Aminoethoxy N Methylacetamide in Advanced Chemical Research

Utilization as a Molecular Linker and Scaffold in Bioconjugation and Materials Science

The ability of 2-(2-aminoethoxy)-N-methylacetamide to connect different molecular entities has been harnessed in several cutting-edge research domains. Its properties as a hydrophilic and flexible linker are particularly advantageous in applications requiring the coupling of biomolecules or assembly on solid supports.

Integration into Heterobifunctional Molecules for Proximity Induction Studies

Heterobifunctional molecules are designed to bring two distinct protein targets into close proximity, thereby inducing a specific biological outcome. nih.govscilit.com These molecules typically consist of two different ligands connected by a linker. The nature of the linker is critical as it influences the formation and stability of the resulting ternary complex.

Recent advancements have seen the development of novel heterobifunctional molecules, such as Regulated Induced Proximity Targeting Chimeras (RIPTACs). nih.gov These molecules can induce a stable interaction between a target protein selectively expressed in cancer cells and a pan-expressed protein essential for cell survival. nih.gov This induced proximity abrogates the function of the essential protein, leading to selective cell death in cancer cells. nih.gov The linker component in such molecules, for which a derivative of this compound could be a suitable candidate, plays a crucial role in spanning the distance between the two target proteins and facilitating the desired protein-protein interaction.

The concept of chemically induced proximity extends beyond protein degradation (as seen with PROTACs) to include the modulation of post-translational modifications and protein-protein interactions. nih.govresearchgate.netrsc.org The design of these molecular systems requires careful consideration of the linker's length, flexibility, and solubility to ensure effective ternary complex formation.

Applications in Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS) as PEG-like Linkers

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. bachem.com It involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.compeptide.com This method simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing. bachem.com

In SPPS, linkers are crucial for attaching the initial amino acid to the solid support and can also be used to connect peptides to other molecules like tags or labels. peptide.com Polyethylene glycol (PEG)-like linkers are particularly favored due to their hydrophilicity, which can enhance the solubility of hydrophobic peptides and improve reaction kinetics in aqueous environments. peptide.comrsc.org The structure of this compound, with its ethylene (B1197577) glycol-like motif, makes it an attractive candidate for incorporation into such linkers. These linkers can be attached to a core resin, like aminomethyl polystyrene, to create a functionalized support for peptide synthesis. peptide.comgoogle.com

The synthesis of complex peptides and other organic molecules on a solid phase often requires specialized linkers that can be cleaved under specific conditions to release the final product. scispace.comnih.gov The design and synthesis of hydrophilic and flexible linkers based on polyoxyethylene structures have been a focus of research to facilitate peptide derivatization on the solid phase. ucdavis.edu

Table 1: Key Aspects of Solid-Phase Synthesis

| Feature | Description | Relevance of PEG-like Linkers |

| Support | Insoluble polymer resin to which the initial molecule is anchored. | Can be functionalized with PEG-like linkers to improve properties. |

| Linker | A molecule that connects the synthesized compound to the solid support. | PEG-like linkers enhance solubility and reduce aggregation. peptide.com |

| Protecting Groups | Temporarily block reactive functional groups to prevent side reactions. | The choice of linker must be compatible with the protecting group strategy. peptide.comscispace.com |

| Coupling Reagents | Promote the formation of peptide bonds or other chemical linkages. | Efficient coupling is facilitated by a well-solvated environment, which PEG-like linkers can provide. researchgate.netejbiotechnology.info |

| Cleavage | The process of releasing the final synthesized molecule from the resin. | The linker determines the conditions required for cleavage. bachem.comscispace.com |

Design of Chemical Probes for Protein-Protein Interaction Studies

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov They are essential tools for investigating the function of proteins and their interactions within complex cellular networks. nih.govnih.gov A high-quality chemical probe should exhibit high affinity and selectivity for its target. nih.gov

In the context of protein-protein interactions (PPIs), chemical probes can be designed to either disrupt or stabilize these interactions. The development of such probes often involves a target-centric approach, building upon known small-molecule binders, or a target-agnostic approach through phenotypic screening. nih.gov The linker component in these probes is critical for positioning the active moieties correctly to interact with the target proteins. The flexible and hydrophilic nature of a this compound-based linker could be advantageous in the design of probes intended to modulate PPIs, allowing for optimal orientation of the binding elements.

Exploration of Biological System Interactions and Pathways

Beyond its role as a synthetic tool, the structural motifs present in this compound are relevant to the study of certain biological molecules and their interactions.

Mechanistic Investigations of Related Ethanolamides in Biosynthetic Pathways (e.g., N-acylethanolamines)

N-acylethanolamines (NAEs) are a class of lipid mediators that include the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine). nih.gov These molecules are involved in a variety of physiological processes. nih.govnih.gov The biosynthesis of NAEs occurs from membrane phospholipids (B1166683) through a series of enzymatic reactions. nih.gov One of the key steps involves the transfer of an acyl chain from a phospholipid to the amino group of phosphatidylethanolamine (B1630911) (PE) to generate N-acyl-PE (NAPE), a precursor to NAEs. nih.gov

The ethanolamide core of this compound is structurally related to NAEs. Understanding the biosynthetic pathways of NAEs can provide insights into how similar small molecules might interact with the enzymes and receptors involved in these pathways. For instance, deoxycholic acid, a secondary bile acid, has been shown to activate the enzyme NAPE-PLD, which is involved in the release of anandamide and other NAEs. wikipedia.org This highlights the potential for small molecules with related structural features to modulate these biological pathways.

Table 2: Key Molecules in N-Acylethanolamine Biosynthesis

| Molecule | Role |

| Phosphatidylethanolamine (PE) | A membrane phospholipid that serves as a precursor for NAEs. nih.gov |

| N-acyltransferase | An enzyme that transfers an acyl group to PE to form NAPE. nih.gov |

| N-acyl-phosphatidylethanolamine (NAPE) | An intermediate in the biosynthesis of NAEs. nih.gov |

| N-acylethanolamine (NAE) | A class of lipid mediators with diverse biological activities. nih.govnih.gov |

| Anandamide | A well-known NAE that acts as an endocannabinoid. wikipedia.org |

Studies on Molecular Recognition and Complexation with Ionic Species

The ethylene glycol-like chain in this compound suggests a potential for this molecule to interact with and form complexes with various ionic species. Polyethylene glycol (PEG) and its derivatives are known to coordinate with metal cations and other ions. This property is exploited in various applications, including phase-transfer catalysis and the design of ion-selective sensors.

While specific studies on the complexation of this compound with ionic species are not detailed in the provided context, the principles of molecular recognition involving similar oligoether structures are well-established. The oxygen atoms in the ethoxy chain can act as Lewis bases, donating electron pairs to form coordinate bonds with cations. The presence of both amino and amide groups could further influence its binding properties through hydrogen bonding and electrostatic interactions.

The ability to bind ionic species is relevant in the context of designing vectors for gene delivery. For example, polymers containing oligo(ethane amino) units have been synthesized for their ability to bind and condense plasmid DNA for targeted gene transfer. rsc.org The incorporation of PEG chains into these vectors serves to shield the complex and improve its biocompatibility. rsc.org

Functional Roles in Modulating Biochemical Processes (e.g., enzyme dephosphorylation via linked probes)

A thorough review of available scientific literature and research databases did not yield specific studies detailing the functional role of this compound in modulating biochemical processes. There is no documented evidence of its use in enzyme dephosphorylation, either directly or as a component of linked probes. Research in this area often employs molecules with specific reactive groups or structural motifs that can interact with the active sites of enzymes like phosphatases. While the structure of this compound contains amine and amide functionalities, its specific application in this context has not been reported.

Contributions to Novel Material Development (e.g., in polymer chemistry as building blocks)

The primary documented application of this compound is in the field of polymer chemistry, where it is classified as a material building block or monomer. Its bifunctional nature, possessing both a primary amine and a secondary amide, allows for its incorporation into various polymer backbones. The primary amine group can readily participate in polymerization reactions, such as polycondensation or ring-opening polymerization, to form polyamide or other polymer structures. The N-methylacetamide group can influence the properties of the resulting polymer, such as solubility, hydrophilicity, and thermal stability.

While the compound is available commercially as a building block for polymer science, specific examples of novel materials synthesized from this compound and their detailed research findings are not extensively reported in the reviewed literature. The potential exists to use this monomer to create polymers with tailored properties for various applications, but further research and publication in this area are needed to fully characterize its contributions to novel material development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1248781-83-0 |

| Molecular Formula | C5H12N2O2 |

| Molecular Weight | 132.16 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Future Research Directions and Perspectives for 2 2 Aminoethoxy N Methylacetamide

Development of Sustainable and Scalable Synthetic Methodologies

The pursuit of green chemistry is a paramount goal in modern chemical synthesis. For 2-(2-aminoethoxy)-N-methylacetamide, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign and scalable for potential industrial applications. Current synthetic approaches often rely on traditional methods that may involve harsh reagents or produce significant waste.

Future methodologies will likely explore:

Catalytic Routes: The use of novel catalysts, including biocatalysts or metal-organic frameworks (MOFs), could lead to more selective and efficient syntheses with lower energy consumption.

Renewable Starting Materials: Investigating pathways that utilize biomass-derived starting materials would significantly enhance the sustainability profile of the compound. dtu.dk

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

The development of such methods will be crucial for making this compound more accessible for widespread research and potential commercial use.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For this compound, advanced computational modeling can accelerate the discovery of its potential applications.

Key areas for computational investigation include:

Conformational Analysis: Understanding the three-dimensional structure and flexibility of the molecule is fundamental. This can be achieved through techniques like density functional theory (DFT) calculations.

Solvent Effects: Modeling how the molecule behaves in different solvent environments is critical for its application in various chemical and biological systems. researchgate.net

Reactivity Prediction: Computational models can predict the most likely sites of reaction on the molecule, aiding in the design of new derivatives and synthetic pathways.

These computational studies will provide a theoretical framework to understand the molecule's behavior and to design new derivatives with tailored properties.

Interdisciplinary Applications in Emerging Fields of Chemical Biology and Nanomaterials

The unique combination of an amino, ether, and amide functional group in this compound makes it an attractive candidate for applications in interdisciplinary fields.

Chemical Biology: The molecule could serve as a scaffold for the development of novel bioactive compounds. Its ability to form hydrogen bonds and its potential for modification make it a candidate for designing enzyme inhibitors or probes to study biological processes. nih.govgoogle.com For instance, derivatives could be synthesized and screened for their cytotoxic activity against cancer cell lines. nih.gov

Nanomaterials: The amino and amide groups can act as capping agents or linkers in the synthesis of nanoparticles, influencing their size, shape, and surface properties. This could lead to the development of novel nanomaterials with applications in catalysis, sensing, or drug delivery.

Exploring these interdisciplinary applications will require collaboration between chemists, biologists, and materials scientists to fully unlock the potential of this versatile compound.

Exploration of Structure-Function Relationships in Novel Derivatives

A significant avenue of future research lies in the synthesis and characterization of novel derivatives of this compound to establish clear structure-function relationships. By systematically modifying the core structure, researchers can fine-tune its properties for specific applications.

| Derivative Class | Potential Modification | Target Property/Application |

| N-Acyl Derivatives | Acylation of the primary amine | Enhanced biological activity, altered solubility |

| Alkylated Derivatives | Alkylation of the amine or amide nitrogen | Modified lipophilicity, improved membrane permeability |

| Heterocyclic Derivatives | Incorporation of the core structure into heterocyclic rings | Novel pharmacological profiles, unique material properties |

Systematic studies of these derivatives, coupled with thorough spectroscopic and biological evaluation, will provide a deeper understanding of how molecular structure dictates function, paving the way for the rational design of new molecules with desired characteristics. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(2-aminoethoxy)-N-methylacetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting N-methylchloroacetamide with 2-aminoethanol under basic conditions (e.g., K₂CO₃ in acetonitrile, refluxed for 24 hours). The reaction progress is monitored via TLC, followed by solvent evaporation and crystallization . Alternative methods include coupling 2-aminoethoxy intermediates with activated acetamide derivatives using reagents like DCC (dicyclohexylcarbodiimide) .

Q. How is this compound characterized for purity and structural confirmation?

Analytical techniques include:

- NMR spectroscopy : To confirm the presence of the N-methyl group (~3.0 ppm) and aminoethoxy protons (~3.5–4.0 ppm) .

- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS showing [M+H]⁺ at m/z 161.1) .

- FTIR : To identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. What are the key structural features influencing its reactivity?

The compound’s reactivity arises from:

- The amide group , enabling hydrogen bonding and participation in hydrolysis or nucleophilic substitution .

- The aminoethoxy chain , which acts as a flexible linker for functionalization (e.g., alkylation, acylation) .

- The N-methyl group, which reduces steric hindrance compared to bulkier substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates and reduce side reactions .

- Temperature control : Gradual heating (60–80°C) prevents thermal degradation of the aminoethoxy group .

- Stoichiometric ratios : Using a 1.2:1 molar excess of 2-aminoethanol ensures complete conversion of N-methylchloroacetamide .

Q. What computational tools predict the compound’s interactions with biological targets?

Q. How does the aminoethoxy substituent influence bioactivity compared to analogs?

Studies on bromophenoxy analogs (e.g., 2-(4-bromophenoxy)-N-methylacetamide) show:

- Hydrogen bonding : The aminoethoxy group enhances interactions with polar residues in enzyme active sites .

- Solubility : Ethoxy chains improve aqueous solubility compared to halogenated derivatives, impacting bioavailability .

Q. What methodologies resolve contradictions in reported solubility or stability data?

- Controlled solvent screens : Test solubility in DMSO, water, and ethanol under varying pH (4–9) .

- Accelerated stability studies : Monitor degradation (HPLC) at 40°C/75% RH for 4 weeks to identify hydrolysis-prone conditions .

Methodological Guidance

Q. What safety protocols are critical for handling this compound?

- Storage : In airtight containers under nitrogen at 4°C to prevent oxidation .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .

- Spill management : Neutralize with 5% acetic acid before disposal .

Q. How is the compound utilized in enzyme inhibition assays?

- Kinetic assays : Measure IC₅₀ values via spectrophotometry (e.g., NADH depletion in dehydrogenase assays) .

- Competitive binding : Use fluorescent probes (e.g., TNP-ATP) to quantify displacement in ATP-binding pockets .

Q. What strategies functionalize the aminoethoxy chain for targeted drug delivery?

- PEGylation : Attach polyethylene glycol (PEG) to enhance half-life .

- Biotinylation : Introduce biotin tags for affinity chromatography or imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.